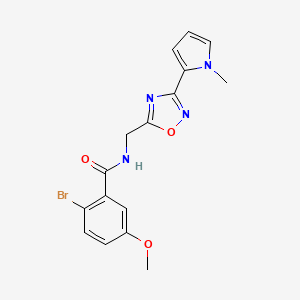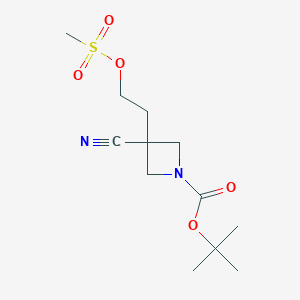
2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is an organic compound with a variety of potential applications in scientific research. Its structure features a bromine atom, a methoxy group, a benzamide backbone, and a 1,2,4-oxadiazole ring linked with a methylated pyrrole. This unique combination grants the compound distinctive properties that may be useful in multiple research fields, from chemistry to medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves several key steps:
Bromination: : Introducing the bromine atom to the benzene ring.
Methoxylation: : Adding the methoxy group.
Formation of the 1,2,4-oxadiazole Ring: : This is often the most challenging part and involves cyclization reactions.
Linking the Pyrrole: : Methylation of the pyrrole and attachment to the oxadiazole ring.
Amidation: : Forming the benzamide group.
Reaction conditions often require specific catalysts, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production may scale up these laboratory processes, possibly using flow chemistry techniques for more efficient and continuous synthesis. Catalysts and reagents may be optimized to enhance reaction rates and product purity.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : Might involve transforming the methyl group on the pyrrole to a carboxyl or ketone group.
Reduction: : Potentially reducing the oxadiazole ring or other functional groups.
Substitution: : Both the bromine atom and the methoxy group may participate in various nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Sodium hydride for nucleophilic substitutions or iron fillings for reductive halogenation.
Major Products Formed
Oxidation and reduction reactions typically form oxidized or reduced analogs of the compound, while substitution reactions may yield derivatives with different functional groups attached to the benzamide core or the oxadiazole ring.
科学的研究の応用
Chemistry
Building Block for Complex Molecules: : Can be used to synthesize more complex organic compounds.
Catalysis Research: : Studying its properties in catalytic processes.
Biology
Molecular Probes: : May act as a molecular probe to study biological systems, especially in identifying and binding specific proteins or enzymes.
Medicine
Pharmacological Studies: : Investigating its potential as a therapeutic agent, especially in cancer or neurological diseases.
Industry
Material Science:
作用機序
The mechanism of action for 2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide likely involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group may facilitate binding to active sites, while the oxadiazole and pyrrole rings could be crucial for its chemical reactivity. Pathways influenced by this compound would depend on its specific application, whether inhibiting enzyme activity, modulating receptor function, or altering signal transduction pathways.
類似化合物との比較
Similar Compounds
2-bromo-5-methoxy-N-methylbenzamide: : Lacks the oxadiazole and pyrrole components.
5-methoxy-2-nitrobenzamide: : Similar backbone but with a nitro group instead of bromine.
1-methyl-1H-pyrrol-2-yl-oxadiazole-5-carboxamide: : Contains the oxadiazole and pyrrole rings but differs in functional groups and substitution patterns.
Uniqueness
The unique combination of bromine, methoxy, oxadiazole, and methylated pyrrole makes 2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide distinct. Its structure provides both rigidity and functional group diversity, offering a broad range of reactive and binding possibilities in research applications.
特性
IUPAC Name |
2-bromo-5-methoxy-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3/c1-21-7-3-4-13(21)15-19-14(24-20-15)9-18-16(22)11-8-10(23-2)5-6-12(11)17/h3-8H,9H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIKZQURFHEJPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(C=CC(=C3)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2364633.png)
![1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2364634.png)


![2-(1,3-Benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2364640.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2364641.png)
![2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2364644.png)





![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2364655.png)

